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Compound of Interest

Compound Name: Quinocide

Cat. No.: B012181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis
pathways, and physicochemical properties of quinocide, an 8-aminoquinoline derivative with
antimalarial properties. The information is curated for professionals in the fields of medicinal
chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Quinocide, chemically known as N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is a
structural isomer of the more commonly known antimalarial drug, primaquine.[1] Its core
structure consists of a methoxy-substituted quinoline ring linked to a 1,4-pentanediamine side
chain at the 8-position.

Table 1: Physicochemical Properties of Quinocide

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b012181?utm_src=pdf-interest
https://www.benchchem.com/product/b012181?utm_src=pdf-body
https://www.benchchem.com/product/b012181?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-primaquine-phosphate
https://www.benchchem.com/product/b012181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 525-61-1 [2]
Molecular Formula C15H21N30 [2][3]
Molecular Weight 259.35 g/mol [2][3]

1-N-(6-methoxyquinolin-8-
IUPAC Name o [3]
yl)pentane-1,4-diamine

8-(4-aminopentylamino)-6-
Synonyms . o [2](3]
methoxyquinoline, Chinocide

Melting Point 46°C [2]

Boiling Point 183-186 °C at 1 mmHg [2]

Synthesis Pathways

The synthesis of quinocide follows a multi-step pathway, analogous to the synthesis of other
8-aminoquinoline antimalarials like primaquine and pamaquine.[1] The general strategy
involves the preparation of a key intermediate, 6-methoxy-8-aminoquinoline, followed by its
coupling with a suitably functionalized pentylamine side chain. While the original detailed
experimental protocol by Braude and Stavrovskaya from 1956 was not fully accessible for this
review, the following pathway is based on established synthetic routes for this class of
compounds.

The synthesis can be conceptually divided into two main parts: the synthesis of the 6-methoxy-
8-aminoquinoline core and the subsequent attachment of the diamine side chain.
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A general synthetic pathway for Quinocide.

Experimental Protocols (Adapted from analogous
syntheses)

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline

This key intermediate can be prepared via the Skraup synthesis. In a typical procedure, p-
anisidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g.,
arsenic pentoxide or nitrobenzene). An alternative method involves the cyclization of 4-
methoxy-2-nitroaniline with acrolein.

Step 2: Synthesis of 6-Methoxy-8-aminoquinoline

The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group. A common method
for this transformation is the use of a reducing agent such as tin(ll) chloride in hydrochloric acid
or catalytic hydrogenation.
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Step 3: Synthesis of N-(4-bromopentyl)phthalimide

1,4-Dibromopentane is reacted with potassium phthalimide in a suitable solvent like
dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution where the
phthalimide anion displaces one of the bromide ions.

Step 4: Synthesis of N-(4-(6-methoxyquinolin-8-ylamino)pentyl)phthalimide

6-Methoxy-8-aminoquinoline is condensed with N-(4-bromopentyl)phthalimide. This reaction is
typically carried out by heating the two reactants in a suitable solvent.

Step 5: Synthesis of Quinocide (Deprotection)

The final step is the removal of the phthalimide protecting group. This is commonly achieved by
hydrazinolysis, where the protected intermediate is refluxed with hydrazine hydrate in a solvent
such as ethanol. The resulting phthalhydrazide is insoluble and can be filtered off, yielding the
free base of quinocide.

Table 2: Summary of Quinocide Synthesis Steps and Potential Yields (lllustrative)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b012181?utm_src=pdf-body
https://www.benchchem.com/product/b012181?utm_src=pdf-body
https://www.benchchem.com/product/b012181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Step Reaction Key Reagents Typical Yield (%)

p-Anisidine, Glycerol,

1 Skraup Synthesis H2S04, Oxidizing 60-70
Agent
] 6-Methoxy-8-
2 Reduction 80-90

nitroquinoline, Sn/HCI

1,4-Dibromopentane,

Phthalimide ]
3 Potassium 70-80
Substitution
Phthalimide
6-Methoxy-8-
] aminoquinoline, N-(4-
4 Condensation ~ 50-60
bromopentyl)phthalimi
de
5 Deprotection Hydrazine Hydrate 85-95
Overall ~20-35

Note: The yields are illustrative and based on general procedures for similar compounds.
Actual yields may vary depending on the specific reaction conditions.

Spectroscopic Data

Detailed experimental spectroscopic data for quinocide is not widely available in the public
domain. The following table summarizes the expected characteristic signals based on its
structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for Quinocide
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Technique Expected Characteristics

- Aromatic protons on the quinoline ring (o 6.5-
8.5 ppm).- Methoxy group singlet (& ~3.9 ppm).-
Protons on the pentanediamine side chain,

1H NMR including methine and methylene groups (o 1.0-
3.5 ppm).- Amine protons (broad signals,
chemical shift dependent on solvent and

concentration).

- Aromatic carbons of the quinoline ring (& 100-
160 ppm).- Methoxy carbon (& ~55 ppm).-
Aliphatic carbons of the side chain (6 20-50
ppm).

13C NMR

- N-H stretching of primary and secondary
amines (~3300-3400 cm™1).- C-H stretching of
aromatic and aliphatic groups (~2850-3100

'R (Infrared) cm™1).- C=C and C=N stretching of the quinoline
ring (~1500-1600 cm~1).- C-O stretching of the

methoxy group (~1250 cm™1).

- Molecular ion peak (M*) at m/z = 259.1685
MS (M s ) (calculated).- Fragmentation pattern
ass Spec.
P corresponding to the loss of the side chain and

cleavage of the quinoline ring.

Mechanism of Action: A Sighaling Pathway
Perspective

The antimalarial activity of 8-aminoquinolines, including quinocide, is not fully elucidated but is
believed to involve a process of bioactivation. These compounds are pro-drugs that are
metabolized by host enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, to
generate reactive intermediates. These intermediates then induce oxidative stress in the
malaria parasite, leading to its death.
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Proposed mechanism of action for Quinocide.

The proposed mechanism involves:
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» Metabolic Activation: Quinocide is metabolized by host liver enzymes, particularly
cytochrome P450 2D6 (CYP2D6), into hydroxylated and other reactive metabolites.

e Redox Cycling: These metabolites can undergo redox cycling, a process that generates
reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.

» Oxidative Stress: The accumulation of ROS within the parasite leads to significant oxidative
stress, damaging cellular components like proteins, lipids, and nucleic acids.

» Parasite Death: The overwhelming oxidative damage ultimately results in the death of the
parasite, particularly the dormant liver stages (hypnozoites) of Plasmodium vivax and P.
ovale, for which this class of drugs is uniquely effective.

This guide provides a foundational understanding of the chemical and synthetic aspects of
quinocide. Further research is warranted to fully elucidate its detailed reaction mechanisms,
optimize synthesis yields, and comprehensively characterize its pharmacological and
toxicological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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